molecular formula C18H13N5O3 B2800039 1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251677-52-7

1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2800039
CAS No.: 1251677-52-7
M. Wt: 347.334
InChI Key: ZFSPKUGBOIAWJA-UHFFFAOYSA-N
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Description

1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H13N5O3 and its molecular weight is 347.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Characterization

Synthetic Approaches : The synthesis of similar compounds involves complex reactions utilizing starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide to produce derivatives through reactions with electrophilic reagents and carbon donors such as phenyl isothiocyanate and phenyl isocyanate. These processes yield compounds with diverse structural motifs, including 1,2,4-triazoles and oxadiazoles, indicative of the versatile synthetic routes that can be explored for the target compound (Mahmoud et al., 2012).

Structural Investigation

Characterization and Metal Coordination : Investigations into the structural aspects of related compounds have been conducted, including the preparation, separation, and characterization of regioisomers and their coordination with metals like Pd(II), Pt(II), and Zn(II). Such studies provide insights into the complex's geometry and the ligand's coordination mode, shedding light on the potential for creating metal-organic frameworks or catalytic sites using the target compound (Luque et al., 2011).

Biological Activity

Antimicrobial Applications : Derivatives containing the oxadiazole moiety, similar to the target compound, have been synthesized and evaluated for their antimicrobial activities. Such studies indicate the potential of these compounds to serve as scaffolds for developing new antimicrobial agents. The versatility in the substitution patterns on the oxadiazole ring and the pyrazine moiety suggests room for optimizing biological activity (Bayrak et al., 2009).

Material Science Applications

Photoluminescent Properties : Novel compounds synthesized with structural similarities to the target chemical have been explored for their photoluminescent properties, particularly in the context of creating dinuclear complexes. This exploration is pivotal for applications in material science, where such compounds could be utilized in light-emitting devices, sensors, or as markers in biological imaging systems (Zhen-jun, 2011).

Properties

IUPAC Name

1-phenyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-17-18(25)23(13-6-2-1-3-7-13)11-10-22(17)12-15-20-16(21-26-15)14-8-4-5-9-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSPKUGBOIAWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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